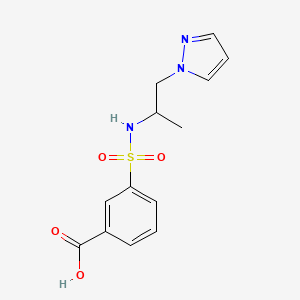![molecular formula C14H19N3O3 B7542185 2-Methyl-6-[(1-methylpiperidin-4-yl)carbamoyl]pyridine-3-carboxylic acid](/img/structure/B7542185.png)
2-Methyl-6-[(1-methylpiperidin-4-yl)carbamoyl]pyridine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-6-[(1-methylpiperidin-4-yl)carbamoyl]pyridine-3-carboxylic acid, also known as MPPA, is a chemical compound that has been the subject of scientific research due to its potential therapeutic benefits. MPPA is a pyridine derivative that has been found to have various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 2-Methyl-6-[(1-methylpiperidin-4-yl)carbamoyl]pyridine-3-carboxylic acid is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 2-Methyl-6-[(1-methylpiperidin-4-yl)carbamoyl]pyridine-3-carboxylic acid has been found to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in cancer cell invasion and angiogenesis. 2-Methyl-6-[(1-methylpiperidin-4-yl)carbamoyl]pyridine-3-carboxylic acid has also been found to inhibit the activation of NF-κB, which is a key regulator of inflammation. In addition, 2-Methyl-6-[(1-methylpiperidin-4-yl)carbamoyl]pyridine-3-carboxylic acid has been found to modulate the activity of various neurotransmitters, including dopamine, serotonin, and acetylcholine, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
2-Methyl-6-[(1-methylpiperidin-4-yl)carbamoyl]pyridine-3-carboxylic acid has been found to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the reduction of inflammation, and the improvement of cognitive function. 2-Methyl-6-[(1-methylpiperidin-4-yl)carbamoyl]pyridine-3-carboxylic acid has also been found to modulate the activity of various neurotransmitters, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-Methyl-6-[(1-methylpiperidin-4-yl)carbamoyl]pyridine-3-carboxylic acid in lab experiments is its potential therapeutic benefits in various areas, including cancer, inflammation, and neurodegenerative diseases. However, one limitation of using 2-Methyl-6-[(1-methylpiperidin-4-yl)carbamoyl]pyridine-3-carboxylic acid in lab experiments is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.
Orientations Futures
There are several future directions for research on 2-Methyl-6-[(1-methylpiperidin-4-yl)carbamoyl]pyridine-3-carboxylic acid. One direction is to further investigate its potential therapeutic benefits in cancer, inflammation, and neurodegenerative diseases. Another direction is to explore its mechanism of action and identify potential targets for drug development. Additionally, future research could focus on improving its solubility and bioavailability to enhance its efficacy in vivo.
Méthodes De Synthèse
2-Methyl-6-[(1-methylpiperidin-4-yl)carbamoyl]pyridine-3-carboxylic acid can be synthesized using a multistep process. The first step involves the reaction of 2-methyl-6-nitropyridine-3-carboxylic acid with thionyl chloride to form 2-methyl-6-chloropyridine-3-carboxylic acid. The second step involves the reaction of 2-methyl-6-chloropyridine-3-carboxylic acid with N-methylpiperidine to form 2-methyl-6-[(1-methylpiperidin-4-yl)carbamoyl]pyridine-3-carboxylic acid.
Applications De Recherche Scientifique
2-Methyl-6-[(1-methylpiperidin-4-yl)carbamoyl]pyridine-3-carboxylic acid has been studied for its potential therapeutic benefits in various areas, including cancer, inflammation, and neurodegenerative diseases. In cancer research, 2-Methyl-6-[(1-methylpiperidin-4-yl)carbamoyl]pyridine-3-carboxylic acid has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation research, 2-Methyl-6-[(1-methylpiperidin-4-yl)carbamoyl]pyridine-3-carboxylic acid has been found to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB. In neurodegenerative disease research, 2-Methyl-6-[(1-methylpiperidin-4-yl)carbamoyl]pyridine-3-carboxylic acid has been found to have neuroprotective effects and improve cognitive function.
Propriétés
IUPAC Name |
2-methyl-6-[(1-methylpiperidin-4-yl)carbamoyl]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3/c1-9-11(14(19)20)3-4-12(15-9)13(18)16-10-5-7-17(2)8-6-10/h3-4,10H,5-8H2,1-2H3,(H,16,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQIDTZSCGHAUHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C(=O)NC2CCN(CC2)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-6-[(1-methylpiperidin-4-yl)carbamoyl]pyridine-3-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[(3,4-dimethylphenyl)methyl]-1-methylsulfonylpiperidin-4-amine](/img/structure/B7542136.png)



![N-[(3-methylphenyl)methyl]-1-piperidin-1-ylpropan-2-amine](/img/structure/B7542165.png)



![6-(6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl)-2-methylpyridine-3-carboxylic acid](/img/structure/B7542188.png)
![6-[2-(Diethylamino)ethylcarbamoyl]-2-methylpyridine-3-carboxylic acid](/img/structure/B7542193.png)